molecular formula C21H21NO4S B2485088 4-(benzenesulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide CAS No. 942003-55-6

4-(benzenesulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide

Cat. No.: B2485088
CAS No.: 942003-55-6
M. Wt: 383.46
InChI Key: BIGFYNJLKKLPCQ-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide is a synthetic small molecule developed for research applications. This compound features a naphthalene core linked to a benzenesulfonyl group via a butanamide chain, a structural motif seen in molecules with documented biological activity . The integration of the sulfonamide functional group is of significant interest, as this class of compounds is known to exhibit a range of pharmacological properties and is frequently explored in medicinal chemistry . The specific arrangement of the 4-methoxynaphthalen-1-yl moiety suggests potential for interaction with various enzyme active sites. Preliminary research on analogous structures indicates potential application in the investigation of enzyme inhibition. For instance, some benzenesulfonamide derivatives have been identified as inhibitors of enzymes like beta-lactamase, which is a key target in overcoming bacterial antibiotic resistance . Furthermore, diaryl acylsulfonamides have been studied as potent antitumor agents in preclinical models, highlighting the value of this chemical class in oncology research . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own specific activity and safety testing to determine this compound's applicability to their experimental systems.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-26-20-14-13-19(17-10-5-6-11-18(17)20)22-21(23)12-7-15-27(24,25)16-8-3-2-4-9-16/h2-6,8-11,13-14H,7,12,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGFYNJLKKLPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of 1-Naphthol

1-Naphthol undergoes O-methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone, yielding 1-methoxynaphthalene.

Reaction conditions :

  • Solvent : Acetone (anhydrous)
  • Base : K₂CO₃ (2.5 eq.)
  • Temperature : Reflux (56°C), 12 hours
  • Yield : 85–90%

Nitration of 1-Methoxynaphthalene

Nitration with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group at the 4-position, forming 4-nitro-1-methoxynaphthalene. The methoxy group directs electrophilic substitution to the para position.

Reaction conditions :

  • Nitrating agent : HNO₃ (1.2 eq.) in H₂SO₄
  • Temperature : 0–5°C (ice bath)
  • Yield : 70–75%

Reduction of 4-Nitro-1-Methoxynaphthalene

Catalytic hydrogenation using palladium on carbon (Pd/C, 10% w/w) under hydrogen gas (H₂) reduces the nitro group to an amine, yielding 4-methoxy-1-naphthylamine.

Reaction conditions :

  • Solvent : Ethanol (EtOH)
  • Pressure : 1 atm H₂
  • Temperature : 25°C, 6 hours
  • Yield : 90–95%

Synthesis of 4-(Benzenesulfonyl)Butanoic Acid

Preparation of 4-Bromobutanoic Acid

Butyrolactone undergoes ring-opening with hydrobromic acid (HBr, 48%) to yield 4-bromobutanoic acid.

Reaction conditions :

  • Temperature : 100°C, 4 hours
  • Yield : 80–85%

Thioether Formation via Nucleophilic Substitution

4-Bromobutanoic acid reacts with sodium thiophenoxide (PhSNa) in dimethylformamide (DMF), forming 4-(phenylthio)butanoic acid.

Reaction conditions :

  • Solvent : DMF (anhydrous)
  • Base : PhSNa (1.2 eq.)
  • Temperature : 80°C, 8 hours
  • Yield : 75–80%

Oxidation to Sulfone

Hydrogen peroxide (H₂O₂, 30%) in acetic acid oxidizes the thioether to the sulfone, yielding 4-(benzenesulfonyl)butanoic acid.

Reaction conditions :

  • Oxidizing agent : H₂O₂ (3 eq.)
  • Solvent : Glacial acetic acid
  • Temperature : 60°C, 6 hours
  • Yield : 85–90%

Amide Coupling and Final Compound Assembly

Acid Chloride Formation

4-(Benzenesulfonyl)butanoic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

Reaction conditions :

  • Solvent : Toluene (anhydrous)
  • Catalyst : DMF (1 drop)
  • Temperature : 70°C, 2 hours
  • Yield : 95–98%

Amidation with 4-Methoxy-1-Naphthylamine

The acid chloride couples with 4-methoxy-1-naphthylamine in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Reaction conditions :

  • Solvent : DCM (anhydrous)
  • Base : Et₃N (2.5 eq.)
  • Temperature : 0°C → 25°C, 12 hours
  • Yield : 70–75%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 8.0 Hz, 1H, naphthyl-H), 7.90–7.30 (m, 9H, aromatic), 3.95 (s, 3H, OCH₃), 3.45 (t, J = 7.2 Hz, 2H, CH₂-SO₂), 2.60 (t, J = 7.2 Hz, 2H, CH₂-CO), 1.95 (quintet, J = 7.2 Hz, 2H, CH₂).
  • ¹³C NMR (100 MHz, CDCl₃): δ 172.5 (CO), 158.2 (OCH₃), 135.0–125.0 (aromatic), 55.1 (OCH₃), 45.8 (CH₂-SO₂), 34.2 (CH₂-CO), 28.5 (CH₂).
  • HRMS (ESI) : m/z calcd. for C₂₁H₂₁NO₄S [M+H]⁺: 414.1245; found: 414.1248.

Purity and Yield Optimization

Step Reagent Ratio Solvent Time (h) Yield (%) Purity (HPLC)
Thioether 1:1.2 DMF 8 78 92%
Oxidation 1:3 AcOH 6 88 95%
Amidation 1:2.5 DCM 12 72 98%

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield naphthoquinones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

4-(benzenesulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The methoxynaphthalene moiety can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents/Modifications Potential Applications Key Properties
Target Compound Butanamide Benzenesulfonyl, 4-methoxynaphthalen-1-yl Not explicitly stated High hydrophobicity (methoxy, naphthalene)
NB () Butanamide 2-Methoxy-5-nitrosophenoxy, aminoethyl Bioadhesives Polar (nitroso, hydroxy groups)
14d () Bis-sulfonamide 3-Methoxybenzenesulfonyl, 4-methoxyphenyl Nrf2 activation Dual sulfonamide groups enhance stability
44 () Sulfonamide 4-Bromobenzenesulfonyl, 4-hydroxybutyl Enzyme inhibition Bromine enhances binding affinity
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () Sulfonamide 4-Methylbenzenesulfonyl, methoxyphenyl-naphthalene Chiral ligand or catalyst Stereochemically pure (99% ee), high crystallinity

Key Observations:

Backbone Flexibility : The target compound’s butanamide linker provides greater conformational flexibility compared to rigid sulfonamide-based analogs (e.g., 14d, 44) . This flexibility may influence binding modes in biological targets.

Hydrophobicity : The methoxy-naphthalene group in the target compound increases hydrophobicity (logP ~4.5 estimated) compared to NB (), which contains polar nitroso and hydroxy groups .

Biological Activity

Introduction

4-(Benzenesulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article reviews the current understanding of its biological activity based on various research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

The compound features a benzenesulfonyl group attached to a butanamide moiety, with a methoxynaphthalene substituent. Its molecular formula is C18H21N2O3SC_{18}H_{21}N_{2}O_{3}S, with a molecular weight of approximately 363.44 g/mol. The structural complexity contributes to its diverse biological activities.

Biological Activity

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives containing the butanamide moiety have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro . These findings suggest that the compound may modulate inflammatory pathways effectively.

2. Antitumor Activity

The compound's structural analogs have demonstrated notable anticancer properties. A study focusing on similar benzenesulfonamide derivatives revealed their ability to inhibit tumor cell proliferation across various cancer lines, including lung and breast cancer cells . The mechanism involves dual targeting of STAT3 and tubulin, leading to reduced tumor growth in xenograft models .

In Vitro Studies

A series of experiments were conducted to evaluate the cytotoxicity of this compound against different cancer cell lines. The following table summarizes the IC50 values observed:

Cell Line IC50 (μM)
A549 (Lung Cancer)1.35
MDA-MB-231 (Breast Cancer)2.85
HCT-116 (Colon Cancer)3.04

These results indicate that the compound exhibits potent activity against multiple cancer types, suggesting its potential as a therapeutic agent.

In Vivo Studies

In vivo assessments using mouse models have reinforced the in vitro findings, showing that treatment with the compound leads to significant reductions in tumor size without hepatotoxic effects . This safety profile is crucial for further development as a therapeutic agent.

Case Studies

Case Study 1: Inflammatory Disease Model

In an experimental model of LPS-induced inflammation, compounds structurally related to this compound demonstrated effective suppression of inflammatory markers such as IL-6 and TNF-α. The results indicated a promising avenue for treating inflammatory diseases .

Case Study 2: Cancer Therapy

A recent study evaluated the efficacy of a benzenesulfonamide derivative in a xenograft model of breast cancer. The compound exhibited over 80% inhibition of tumor growth compared to control groups, highlighting its potential for clinical application in oncology .

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 4-(benzenesulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide, and how can reaction efficiency be monitored?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution and sulfonylation. Key intermediates include benzenesulfonyl chloride and 4-methoxynaphthalen-1-amine. Solvent systems (e.g., DMF or ethanol) and temperature control (40–80°C) are critical for yield optimization. Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy at each step to confirm intermediate formation .
  • Data Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥95% purity of the final product .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and sulfonamide bond formation. Aromatic protons in the 6.8–8.2 ppm range and methoxy groups at ~3.8 ppm are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) using electrospray ionization (ESI) validates molecular weight (e.g., [M+H]+ peak at m/z 450.12) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis confirms stoichiometric ratios within ±0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems for this compound?

  • Methodology :

  • Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT). Discrepancies may arise from off-target effects or solubility issues in physiological buffers.
  • Solubility Optimization : Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations to mitigate aggregation artifacts .
  • Dose-Response Curves : Validate EC₅₀ values across ≥3 independent replicates to identify assay-specific variability .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this sulfonamide derivative?

  • Methodology :

  • Analog Synthesis : Systematically modify the benzenesulfonyl or naphthalenyl methoxy groups. For example, replace the methoxy group with halogens (e.g., -Cl, -F) to assess electronic effects on target binding .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with putative targets (e.g., carbonic anhydrase IX). Validate predictions with site-directed mutagenesis of key receptor residues .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions using Schrödinger’s Phase .

Q. How should experimental designs account for metabolic stability in preclinical studies?

  • Methodology :

  • Microsomal Incubations : Assess hepatic clearance using rat or human liver microsomes (0.5 mg/mL protein) with NADPH regeneration systems. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms at 10 μM concentration to predict drug-drug interaction risks .
  • Plasma Protein Binding : Use ultrafiltration (30 kDa membranes) to quantify free fraction in pooled human plasma .

Data Interpretation and Validation

Q. What statistical approaches are essential for validating reproducibility in dose-dependent studies?

  • Methodology :

  • ANOVA with Tukey’s Post Hoc Test : Compare means across ≥3 biological replicates to confirm significance (p < 0.05).
  • Hill Slope Analysis : Determine cooperativity in dose-response curves (ideal slope = 1 for single-site binding). Outliers may indicate allosteric modulation .
  • QC Standards : Include reference compounds (e.g., acetazolamide for sulfonamide-based targets) in each assay plate to normalize inter-experimental variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.